molecular formula C38H50N6O9S B13391314 (1R,18R,20R,24S,27S)-24-tert-butyl-N-[(1R,2S)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.0^{3,12.0^{5,10.0^{18,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide

(1R,18R,20R,24S,27S)-24-tert-butyl-N-[(1R,2S)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.0^{3,12.0^{5,10.0^{18,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide

货号: B13391314
分子量: 766.9 g/mol
InChI 键: OBMNJSNZOWALQB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Grazoprevir is a direct-acting antiviral medication used primarily for the treatment of chronic Hepatitis C Virus (HCV) infections. It is a second-generation NS3/4A protease inhibitor that targets the viral protease enzyme necessary for viral replication. Grazoprevir is often used in combination with other antiviral agents, such as elbasvir, to enhance its efficacy .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of grazoprevir involves several key steps, including the formation of a macrocyclic structure through ring-closing metathesis. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. The reaction conditions typically involve the use of solvents like acetonitrile and methanol, and catalysts such as Grubbs’ catalyst for the ring-closing metathesis .

Industrial Production Methods: Industrial production of grazoprevir follows a similar synthetic route but is optimized for large-scale manufacturing. High-performance liquid chromatography (HPLC) is often used to ensure the purity of the final product. The process is designed to be cost-effective and efficient, with a focus on minimizing waste and maximizing yield .

化学反应分析

Types of Reactions: Grazoprevir undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and for modifying its structure to enhance its antiviral properties.

Common Reagents and Conditions: Common reagents used in the synthesis of grazoprevir include Grubbs’ catalyst for ring-closing metathesis, acetonitrile, methanol, and various acids and bases for pH adjustment. The reaction conditions are carefully controlled to ensure the desired chemical transformations occur efficiently .

Major Products Formed: The major product formed from these reactions is grazoprevir itself, which is then purified and formulated for pharmaceutical use. By-products and intermediates are typically removed through purification steps such as HPLC .

科学研究应用

Grazoprevir has a wide range of scientific research applications, particularly in the fields of medicine and virology. It is primarily used in the treatment of chronic HCV infections, where it has shown high efficacy in achieving sustained virologic response (SVR) rates. Clinical trials have demonstrated its effectiveness in various patient populations, including those with co-infections and liver cirrhosis .

In addition to its medical applications, grazoprevir is also used in research to study the mechanisms of viral replication and the development of antiviral resistance. Its unique structure and mechanism of action make it a valuable tool for understanding the biology of HCV and developing new antiviral therapies .

作用机制

Grazoprevir exerts its antiviral effects by inhibiting the NS3/4A protease enzyme, which is essential for the replication of HCV. The NS3/4A protease cleaves the viral polyprotein into functional proteins necessary for viral replication. By blocking this enzyme, grazoprevir prevents the virus from replicating and spreading within the host .

The molecular targets of grazoprevir include the active site of the NS3/4A protease, where it binds and inhibits the enzyme’s activity. This inhibition disrupts the viral life cycle and leads to a reduction in viral load in infected individuals .

相似化合物的比较

Grazoprevir is part of a class of antiviral drugs known as NS3/4A protease inhibitors. Similar compounds in this class include boceprevir, telaprevir, and simeprevir. While these compounds share a common mechanism of action, grazoprevir has several unique features that set it apart.

Comparison with Boceprevir and Telaprevir: Boceprevir and telaprevir were among the first NS3/4A protease inhibitors developed for the treatment of HCV. they have been largely replaced by newer agents like grazoprevir due to their more favorable safety profiles and higher efficacy .

Comparison with Simeprevir: Simeprevir is another NS3/4A protease inhibitor that is used in combination with other antiviral agents. Grazoprevir has shown superior efficacy in certain patient populations and has a lower risk of developing antiviral resistance .

Uniqueness of Grazoprevir: Grazoprevir’s unique macrocyclic structure and high potency against multiple HCV genotypes make it a valuable addition to the arsenal of antiviral therapies. Its ability to achieve high SVR rates with a favorable safety profile distinguishes it from other protease inhibitors .

属性

分子式

C38H50N6O9S

分子量

766.9 g/mol

IUPAC 名称

24-tert-butyl-N-[1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide

InChI

InChI=1S/C38H50N6O9S/c1-6-22-19-38(22,35(47)43-54(49,50)25-13-14-25)42-32(45)29-18-24-20-44(29)34(46)31(37(2,3)4)41-36(48)53-30-16-21(30)10-8-7-9-11-27-33(52-24)40-28-17-23(51-5)12-15-26(28)39-27/h6,12,15,17,21-22,24-25,29-31H,1,7-11,13-14,16,18-20H2,2-5H3,(H,41,48)(H,42,45)(H,43,47)

InChI 键

OBMNJSNZOWALQB-UHFFFAOYSA-N

规范 SMILES

CC(C)(C)C1C(=O)N2CC(CC2C(=O)NC3(CC3C=C)C(=O)NS(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCCC7CC7OC(=O)N1

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。